molecular formula C21H25FN2O3S B3007167 1-(4-fluorophenyl)-N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide CAS No. 946326-59-6

1-(4-fluorophenyl)-N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide

Katalognummer B3007167
CAS-Nummer: 946326-59-6
Molekulargewicht: 404.5
InChI-Schlüssel: RRWLPOOISUHWJH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound 1-(4-fluorophenyl)-N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide is a sulfonamide derivative that is likely to exhibit biological activity due to the presence of a tetrahydroquinoline core and a fluorophenyl group. While the specific papers provided do not directly discuss this compound, they do provide insights into the behavior of structurally related compounds, which can be used to infer properties and potential activities of the compound .

Synthesis Analysis

The synthesis of sulfonamide derivatives typically involves the introduction of a sulfonyl group to an amine. In the context of the provided papers, the synthesis of similar compounds has been achieved by introducing variations to the tetrahydroisoquinoline scaffold, which is structurally related to the tetrahydroquinoline core in our compound of interest. For instance, the synthesis of 3-fluoromethyl-7-sulfonyl-1,2,3,4-tetrahydroisoquinolines has been reported, and these compounds have shown inhibitory potency against phenylethanolamine N-methyltransferase (PNMT) . This suggests that the synthesis of our compound would likely involve similar strategies, possibly including the formation of a sulfonamide linkage and the introduction of a fluorophenyl group.

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives is crucial for their interaction with biological targets. The crystal structure of human PNMT in complex with a related sulfonamide has revealed that the sulfonamide oxygens form favorable interactions with the enzyme, rather than the sulfonamide -NH- group . This indicates that the sulfonamide group in our compound could play a significant role in its binding to biological targets. Additionally, the presence of a fluorine atom can influence the molecular conformation and electronic distribution, as seen in the derivatives of 4-fluoroisoquinoline .

Chemical Reactions Analysis

Sulfonamide derivatives can participate in various chemical reactions, primarily due to their functional groups. The sulfonamide group can form hydrogen bonds, which is a key interaction in the binding to enzymes such as PNMT . The presence of a fluorine atom can also affect the reactivity of the compound, as fluorine can participate in hydrogen bonding and influence the acidity of neighboring protons, as observed in the intramolecular hydrogen bonds in related compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide derivatives are influenced by their molecular structure. The lipophilicity of these compounds is an important factor, especially for their ability to cross biological barriers like the blood-brain barrier . The introduction of a methylene group in place of the sulfonamide -NH- has been shown to increase lipophilicity but decrease potency against PNMT . The steric effects induced by substituents on the sulfonyl group can also deform the molecular plane, affecting the compound's properties and interactions .

Wissenschaftliche Forschungsanwendungen

Acceleration of Reaction Rates

Research on methanesulfonyl fluoride, a compound related to methanesulfonamide derivatives, has shown its role as an oxydiaphoric inhibitor of acetylcholinesterase, reacting with the enzyme to produce a derivative. This interaction, accelerated by substituted ammonium ions, suggests potential for studying enzyme inhibition mechanisms and designing inhibitors for therapeutic applications (Kitz & Wilson, 1963).

Renal Vasodilation Activity

Derivatives of tetrahydroisoquinoline, specifically those with methanesulfonamido groups, have shown potent renal vasodilator activity. This highlights their potential in developing treatments for renal conditions and understanding the structure-activity relationship for therapeutic design (Anan et al., 1996).

Antibacterial Properties

Compounds with a dihydro-1-ethyl-6-fluoro-7-(4-methyl-1-piperazinyl)-4-oxoquinoline-3-carboxylic acid structure, administered as methane sulfonic salt, have been identified as broad antibacterial agents, highlighting the potential of similar structures in antibiotic development and the exploration of their pharmacokinetic profiles for systemic infections (Goueffon et al., 1981).

Catalytic Asymmetric Additions

Research into the catalytic asymmetric addition to cyclic N-acyl-iminium has enabled access to sulfone-bearing compounds with contiguous quaternary stereocenters. This methodology could be applied to the synthesis of complex molecules, including those related to the compound , facilitating the development of molecules with potential pharmacological activities (Bhosale et al., 2022).

Molecular Interaction Studies

The binding of tetrahydroisoquinoline derivatives to phenylethanolamine N-methyltransferase has been studied, providing insights into the molecular interactions and the role of sulfonamide and sulfone groups. This research could inform the design of selective inhibitors for various enzymes, illustrating the potential of detailed molecular interaction studies (Grunewald et al., 2006).

Eigenschaften

IUPAC Name

1-(4-fluorophenyl)-N-[1-(3-methylbutyl)-2-oxo-3,4-dihydroquinolin-6-yl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25FN2O3S/c1-15(2)11-12-24-20-9-8-19(13-17(20)5-10-21(24)25)23-28(26,27)14-16-3-6-18(22)7-4-16/h3-4,6-9,13,15,23H,5,10-12,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRWLPOOISUHWJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-fluorophenyl)-N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.